In-Depth Technical Guide to 7-Fluoro-8-nitroquinoline: Properties, Synthesis, and Biological Context
In-Depth Technical Guide to 7-Fluoro-8-nitroquinoline: Properties, Synthesis, and Biological Context
Core Chemical Properties
7-Fluoro-8-nitroquinoline is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a fluorine atom at position 7 and a nitro group at position 8. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly influence the electron density of the quinoline ring system, thereby affecting its chemical reactivity and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 7-Fluoro-8-nitroquinoline. These values are calculated based on its chemical structure and are provided for estimation purposes.
| Property | Predicted Value |
| Molecular Formula | C₉H₅FN₂O₂ |
| Molecular Weight | 192.15 g/mol |
| Appearance | Pale yellow to yellow solid (predicted) |
| Melting Point | 95-105 °C (estimated) |
| Boiling Point | >300 °C (decomposes, estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |
| pKa | ~1.5 (estimated, acidic) |
| LogP | ~2.0 (estimated) |
Comparative Analysis with Structural Analogs
To provide a context for the predicted properties of 7-Fluoro-8-nitroquinoline, the experimental data for several close structural analogs are presented below.
| Property | 8-Nitroquinoline | 7-Nitroquinoline | 8-Fluoro-5-nitroquinoline |
| CAS Number | 607-35-2 | 613-51-4 | 94832-39-0 |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₅FN₂O₂ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol | 192.15 g/mol |
| Melting Point | 89-91 °C | Not Available | Not Available |
| Appearance | Solid | Not Available | Not Available |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform, and dilute acid.[1] | Not Available | Not Available |
Synthesis and Experimental Protocols
A plausible synthetic route for 7-Fluoro-8-nitroquinoline involves the direct nitration of 7-fluoroquinoline. The following is a generalized experimental protocol based on standard procedures for the nitration of quinoline derivatives.
Proposed Synthesis of 7-Fluoro-8-nitroquinoline
Reaction: Nitration of 7-fluoroquinoline.
Reagents and Materials:
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7-Fluoroquinoline
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Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Ice
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Sodium bicarbonate solution (saturated)
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Dichloromethane or ethyl acetate
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 7-fluoroquinoline to the cold sulfuric acid while stirring to ensure complete dissolution.
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Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of 7-fluoroquinoline in sulfuric acid, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate 7-Fluoro-8-nitroquinoline.
Characterization: The structure of the synthesized 7-Fluoro-8-nitroquinoline can be confirmed using the following spectroscopic methods:
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¹H NMR: To determine the number and environment of protons.
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¹³C NMR: To determine the number and environment of carbon atoms.
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¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
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FT-IR: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 7-Fluoro-8-nitroquinoline has not been reported, many fluoroquinolone derivatives are known for their potent antibacterial properties.[2] These compounds typically act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
The introduction of a nitro group at the 8-position, as seen in some experimental fluoroquinolones, has been shown to modulate antibacterial activity.[4][5] It is plausible that 7-Fluoro-8-nitroquinoline could exhibit similar mechanisms of action.
Applications in Drug Development
Nitroaromatic compounds, including nitroquinolines, have a diverse range of applications in medicinal chemistry. They are known to possess antibacterial, antifungal, anticancer, and antiparasitic properties.[6][7] The unique electronic properties of the nitro group can contribute to the mechanism of action, sometimes through bioreduction to reactive nitrogen species within target cells.
For drug development professionals, 7-Fluoro-8-nitroquinoline represents a novel scaffold that could be explored for:
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Development of new antibacterial agents: Particularly against drug-resistant strains.
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Anticancer research: As a potential inhibitor of cellular processes in cancer cells.
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Antiparasitic drug discovery: Investigating its efficacy against protozoan parasites.
Further research, including synthesis, in vitro screening, and mechanistic studies, would be necessary to fully elucidate the therapeutic potential of 7-Fluoro-8-nitroquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
